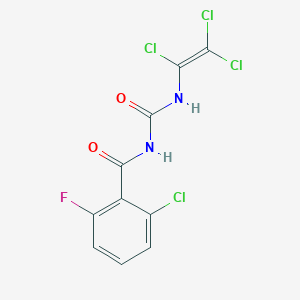
N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea
Descripción general
Descripción
N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with an appropriate amine to form the benzoyl intermediate.
Vinylation: The benzoyl intermediate is then reacted with trichloroethylene under controlled conditions to introduce the trichlorovinyl group.
Urea Formation: Finally, the product is treated with urea to form the desired N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea.
Industrial Production Methods
In an industrial setting, the production of N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated and fluorinated aromatic rings can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chlorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea: Lacks the fluorine atom, which may affect its chemical and biological properties.
N-(2-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea: Lacks the chlorine atom on the aromatic ring.
N-(2-chloro-6-fluorobenzoyl)-N’-(vinyl)urea: Lacks the trichlorovinyl group, which may influence its reactivity and applications.
Uniqueness
N-(2-chloro-6-fluorobenzoyl)-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of both chlorinated and fluorinated aromatic rings, as well as the trichlorovinyl group
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(1,2,2-trichloroethenylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4FN2O2/c11-4-2-1-3-5(15)6(4)9(18)17-10(19)16-8(14)7(12)13/h1-3H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSQTJIPIXGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


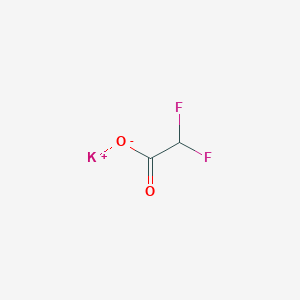
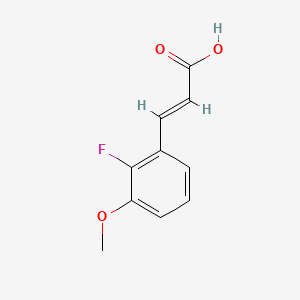
![4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B3042482.png)
![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)
![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)
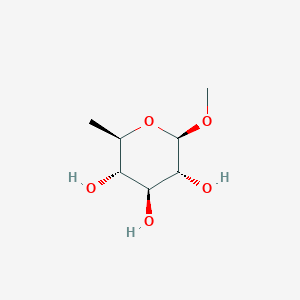
![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)


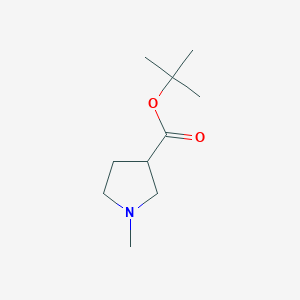
![Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3042493.png)
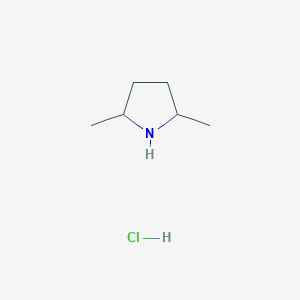
![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)
![N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3042498.png)
